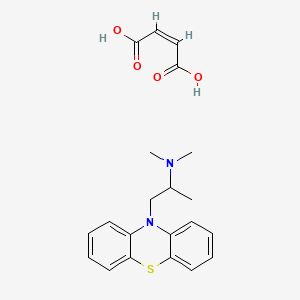

Promethazine maleate

Description

BenchChem offers high-quality Promethazine maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Promethazine maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5992-13-2 |

|---|---|

Molecular Formula |

C21H24N2O4S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C17H20N2S.C4H4O4/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;5-3(6)1-2-4(7)8/h4-11,13H,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

JSYGKADGBBTFIQ-BTJKTKAUSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=CC(=O)O)C(=O)O |

Other CAS No. |

27059-74-1 5992-13-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Promethazine Maleate on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, exerts a multifaceted pharmacological profile.[1] While primarily recognized for its potent histamine (B1213489) H1 receptor antagonism, promethazine also interacts with other neurotransmitter systems, notably exhibiting antagonist activity at dopamine (B1211576) D2 receptors.[1][2][3] This antagonism at D2 receptors is a key contributor to its antiemetic and sedative properties and is implicated in its potential for extrapyramidal side effects.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of promethazine maleate (B1232345) at the dopamine D2 receptor, detailing its binding affinity, impact on canonical and non-canonical signaling pathways, and the experimental methodologies used to elucidate these interactions.

Introduction to Dopamine D2 Receptor Signaling

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[5] D2 receptors are predominantly coupled to the inhibitory G protein, Gαi/o.[5][6] Upon activation by endogenous dopamine, the D2R initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]

Beyond this canonical G protein-dependent pathway, D2 receptors can also signal through a G protein-independent pathway involving β-arrestins.[8][9][10] Agonist-induced phosphorylation of the D2R by G protein-coupled receptor kinases (GRKs) facilitates the recruitment of β-arrestin 2. This interaction not only desensitizes the G protein signaling but also initiates a distinct wave of signaling events.[8][10]

Promethazine Maleate's Interaction with the Dopamine D2 Receptor

Promethazine acts as a direct antagonist at postsynaptic mesolimbic dopamine D2 receptors in the brain.[1][2] This competitive blockade prevents dopamine from binding to and activating the receptor, thereby inhibiting its downstream signaling pathways.

Binding Affinity of Promethazine for the Dopamine D2 Receptor

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound. The affinity is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity of Promethazine for the Human Dopamine D2 Receptor

| Parameter | Value (nM) | Radioligand | Source |

| Ki | 260 | [3H]Spiperone | [11] |

| IC50 | 779 | [3H]Spiperone | [11] |

| IC50 | 100 | Not Specified | [11] |

Note: The pKi of 6.59 and pIC50 of 6.11 and 7 were converted to nM.

Functional Antagonism of D2 Receptor Signaling

Promethazine's antagonism of the D2 receptor has been functionally characterized through various cell-based assays that measure the downstream consequences of receptor activation.

As an antagonist, promethazine blocks the dopamine-induced inhibition of cAMP production. In a functional assay, cells expressing the D2 receptor are stimulated with an agonist (e.g., dopamine or quinpirole) in the presence of varying concentrations of promethazine. The ability of promethazine to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency as an antagonist.

Many clinically effective antipsychotics that target the D2 receptor have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment.[12] It is expected that promethazine, as a D2 antagonist, would similarly block the interaction between the activated D2 receptor and β-arrestin 2. This is assessed by measuring the inhibition of an agonist-induced signal in a β-arrestin recruitment assay.

Table 2: Functional Antagonism of Promethazine at the Dopamine D2 Receptor

| Assay | Parameter | Value | Notes |

| cAMP Functional Assay | IC50 | Data not available in the searched literature. | Expected to reverse agonist-induced cAMP inhibition. |

| β-Arrestin 2 Recruitment Assay | IC50 | Data not available in the searched literature. | Expected to block agonist-induced β-arrestin recruitment. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the dopamine D2 receptor and the experimental workflows used to characterize promethazine's mechanism of action.

Caption: Dopamine D2 Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Caption: β-Arrestin Recruitment Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the inhibitory constant (Ki) of promethazine for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Spiperone.

-

Unlabeled competitor: Promethazine maleate.

-

Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of promethazine maleate in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, [3H]Spiperone (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]Spiperone, and a saturating concentration of the non-specific binding control.

-

Competition: Cell membranes, [3H]Spiperone, and varying concentrations of promethazine maleate.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the promethazine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Antagonist Mode)

This protocol describes the measurement of promethazine's functional antagonism at the D2 receptor by quantifying its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

D2 receptor agonist (e.g., dopamine or quinpirole).

-

Promethazine maleate.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Seed the cells in culture plates and grow to the desired confluency.

-

Prepare serial dilutions of promethazine maleate in assay buffer.

-

Pre-incubate the cells with the various concentrations of promethazine maleate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Prepare a solution of the D2 agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.

-

Add the agonist/forskolin solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

Measure the intracellular cAMP levels using the plate reader.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the promethazine concentration.

-

Perform a non-linear regression analysis to determine the IC50 value of promethazine for the reversal of the agonist-induced inhibition of cAMP production.

-

β-Arrestin 2 Recruitment Assay (Antagonist Mode)

This protocol details the assessment of promethazine's ability to block agonist-induced recruitment of β-arrestin 2 to the D2 receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC).

Materials:

-

A host cell line (e.g., HEK293T) transiently or stably co-expressing the human D2 receptor fused to a donor molecule (e.g., Renilla luciferase for BRET) and β-arrestin 2 fused to an acceptor molecule (e.g., a fluorescent protein like YFP for BRET).

-

Cell culture and transfection reagents.

-

Assay buffer.

-

D2 receptor agonist (e.g., quinpirole).

-

Promethazine maleate.

-

Substrate for the donor molecule (e.g., coelenterazine (B1669285) h for Renilla luciferase).

-

96-well or 384-well white microplates.

-

A plate reader capable of detecting the specific assay signal (e.g., BRET).

Procedure:

-

Seed the co-transfected cells in the microplates.

-

Prepare serial dilutions of promethazine maleate in assay buffer.

-

Pre-incubate the cells with the different concentrations of promethazine maleate for a defined period.

-

Add the D2 agonist at a concentration that produces a robust β-arrestin recruitment signal (e.g., EC80).

-

Immediately before reading, add the substrate for the donor molecule.

-

Measure the signal (e.g., the BRET ratio) using the plate reader.

-

Data Analysis:

-

Normalize the data to the response induced by the agonist alone (100%) and a vehicle control (0%).

-

Plot the normalized response against the logarithm of the promethazine concentration.

-

Determine the IC50 value of promethazine for the inhibition of agonist-induced β-arrestin 2 recruitment using non-linear regression analysis.

-

Conclusion

Promethazine maleate is a competitive antagonist of the dopamine D2 receptor with moderate affinity. Its mechanism of action involves the blockade of both the canonical Gαi/o-mediated signaling pathway, which leads to an attenuation of the dopamine-induced decrease in intracellular cAMP, and likely the non-canonical β-arrestin 2-mediated signaling pathway. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced pharmacology of promethazine and other D2 receptor ligands. A comprehensive understanding of these mechanisms is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.

References

- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Promethazine - Wikipedia [en.wikipedia.org]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Promethazine Maleate on hERG Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine, a phenothiazine (B1677639) derivative with sedative, antiemetic, and anticholinergic properties.[1] While widely used, concerns have been raised regarding its potential cardiovascular side effects, specifically its ability to prolong the QT interval on an electrocardiogram, which can increase the risk of developing life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[1][2] The primary mechanism underlying this adverse effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical component in cardiac repolarization. This technical guide provides an in-depth analysis of the effects of promethazine maleate (B1232345) on hERG ion channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Quantitative Data Summary

The inhibitory effect of promethazine on hERG channels and its physiological consequences have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Value | Cell Type/System | Conditions | Reference |

| hERG Current Inhibition (IC50) | 1.46 µM | HEK293 Cells | 36°C, +20mV | [1] |

| Progressively decreased with depolarization | Xenopus Oocytes | N/A | [1] | |

| Action Potential Duration (APD90) Elongation (IC50) | 0.73 µM | Guinea Pig Ventricular Myocytes | Current Clamp | [1] |

Table 1: Inhibitory Potency of Promethazine on hERG Channels and Cardiac Action Potential.

Molecular Mechanism of hERG Blockade

Promethazine directly blocks the hERG potassium channel. The mechanism of this blockade has been elucidated through electrophysiological and molecular biology techniques.

Key characteristics of the promethazine-induced hERG block include:

-

State-Dependent Blockade: Promethazine has been shown to affect hERG channels in their activated and inactivated states, but not in the closed state.[1] This indicates that the drug binds to the channel when it is open or in a non-conducting inactivated state.

-

Role of the S6 Domain: The S6 transmembrane domain of the hERG channel is crucial for the binding of many drugs, and promethazine is no exception. Site-directed mutagenesis studies have identified key amino acid residues within this domain that are critical for the interaction with promethazine. Specifically, mutations of tyrosine at position 652 (Y652A) partially attenuated the blocking effect, while a mutation of phenylalanine at position 656 (F656A) abolished the block.[1] This suggests a direct interaction between promethazine and these aromatic residues in the channel pore.

Potential Indirect Effects on hERG Channels

While direct channel blockade is the primary mechanism of action, it is plausible that promethazine, as a phenothiazine, could also exert indirect effects on hERG channel function. Phenothiazines have been shown to interfere with various cellular processes, including protein trafficking and signaling pathways that can regulate ion channel expression.[3]

-

Protein Trafficking: Some drugs are known to inhibit the proper trafficking of the hERG protein from the endoplasmic reticulum (ER) to the cell membrane, leading to a reduced number of functional channels on the cell surface.[4] While no direct evidence currently links promethazine to hERG trafficking inhibition, the known effects of other phenothiazines on intracellular transport warrant further investigation into this potential mechanism.[3]

-

Signaling Pathway Modulation: Promethazine has been shown to affect signaling pathways such as the PI3K/Akt and MAPK/ERK pathways in various cell types.[5][6] Both of these pathways have been implicated in the regulation of hERG channel expression and function.[3][7] Therefore, it is conceivable that promethazine could indirectly influence hERG channel activity by modulating these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of promethazine on hERG ion channels.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and low endogenous ion channel expression.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are transiently or stably transfected with a plasmid containing the full-length cDNA of the hERG-1 gene. For transient transfection, a lipofection-based method can be used according to the manufacturer's protocol.

Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ionic currents flowing through the hERG channels in response to controlled changes in membrane voltage.

-

Solutions:

-

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. The pH is adjusted to 7.2 with KOH.

-

-

Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

-

After establishing a giga-ohm seal between the pipette and the cell membrane, the membrane is ruptured to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol for hERG Current Measurement:

-

Holding Potential: The cell membrane is held at -80 mV.

-

Depolarizing Pulse: A depolarizing step to +20 mV for 1-2 seconds is applied to activate and then inactivate the hERG channels.

-

Repolarizing Pulse: The membrane is then repolarized to -50 mV for 2-4 seconds to elicit the characteristic hERG tail current, which is used for analysis.

-

This pulse protocol is repeated at regular intervals (e.g., every 15 seconds).

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

The peak amplitude of the tail current is measured before and after the application of various concentrations of promethazine maleate.

-

The concentration-response curve is then fitted with the Hill equation to determine the IC50 value.

-

Current Clamp Recordings in Ventricular Myocytes

This method is used to measure the effect of promethazine on the action potential duration.

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Recording:

-

The whole-cell current-clamp configuration is established.

-

Action potentials are elicited by injecting brief depolarizing current pulses.

-

-

Measurement: The action potential duration at 90% repolarization (APD90) is measured before and after the application of promethazine.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.

Conclusion

The available evidence strongly indicates that promethazine maleate is a direct blocker of the hERG potassium channel, providing a molecular basis for its potential to cause QT prolongation. The interaction is state-dependent and involves key aromatic residues in the S6 domain of the channel. While the primary mechanism appears to be direct channel blockade, the known effects of phenothiazines on cellular signaling pathways suggest that indirect effects on hERG channel trafficking and expression are plausible and warrant further investigation. A thorough understanding of these multifaceted interactions is crucial for assessing the cardiac risk profile of promethazine and for the development of safer alternative medications. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex relationship between promethazine and cardiac ion channels.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. A ROLE OF THE UBIQUITIN-PROTEASOME DEGRADATION PATHWAY IN THE BIOGENESIS EFFICIENCY OF β-CELL ATP-SENSITIVE POTASSIUM CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Control of Cardiac Repolarization by Phosphoinositide 3-kinase Signaling to Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

Promethazine Maleate: A Non-Competitive Antagonist of the NMDA Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine, belonging to the phenothiazine (B1677639) class of drugs, widely recognized for its sedative, antiemetic, and anticholinergic properties.[1][2] While its primary mechanism of action involves the competitive antagonism of the histamine (B1213489) H1 receptor, emerging research has illuminated a novel aspect of its pharmacological profile: non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This discovery has significant implications, suggesting that promethazine's sedative, analgesic, and neuroprotective effects may be, in part, attributable to its modulation of glutamatergic neurotransmission.[4][5]

This technical guide provides a comprehensive overview of promethazine maleate's function as a non-competitive NMDA receptor antagonist, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks.

Quantitative Data Summary

The inhibitory effect of promethazine on NMDA receptors has been quantified through electrophysiological studies. The following table summarizes the key findings regarding its potency and selectivity.

| Parameter | Value | Cell Type | Method | Reference |

| IC50 (NMDA-induced currents) | ~20 µM | Human TsA cells | Patch-clamp electrophysiology | [4][5] |

| Effect on AMPA receptors | Negligible | Human TsA cells | Patch-clamp electrophysiology | [3][4][5] |

| Effect on Kainate receptors | Negligible | Human TsA cells | Patch-clamp electrophysiology | [4][5] |

| Voltage Dependency (zδ) | 0.44 ± 0.04 | Human TsA cells | Woodhull model analysis | [4][5] |

Key Insights from Quantitative Data:

-

Promethazine selectively inhibits NMDA receptors with a half-maximal inhibitory concentration (IC50) of approximately 20 µM.[4][5]

-

The drug shows high selectivity for NMDA receptors, with minimal to no effect on other ionotropic glutamate (B1630785) receptors like AMPA and kainate receptors.[4][5]

-

The inhibition is characterized by a weak voltage dependency, suggesting a binding site within the ion channel pore that is distinct from the Mg2+ binding site.[4][5]

Mechanism of Non-Competitive Antagonism

Promethazine's antagonism of the NMDA receptor is non-competitive. This means it does not compete with the endogenous agonists, glutamate and glycine (B1666218), for their binding sites on the receptor.[4][5] Instead, it is proposed to bind to a site within the ion channel pore, external to the Mg2+ binding site.[5] This is supported by the finding that the inhibitory effect of promethazine is not altered by varying concentrations of glutamate or glycine.[4][5]

This allosteric modulation prevents or reduces the influx of Ca2+ and Na+ ions through the channel, even when the receptor is activated by its agonists. This reduction in cation influx is the basis for the observed inhibition of NMDA-induced membrane currents.[6]

Signaling Pathway of NMDA Receptor and Promethazine Inhibition

The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed point of intervention by promethazine.

Caption: NMDA receptor signaling and non-competitive inhibition by promethazine.

Experimental Protocols

The characterization of promethazine as an NMDA receptor antagonist relies on specific and detailed experimental methodologies.

1. Cell Culture and Heterologous Expression

-

Cell Line: Human TsA cells (a derivative of HEK293 cells) are commonly used due to their low endogenous expression of glutamate receptors and robust growth characteristics.[4][5]

-

Transfection: Cells are transiently transfected with plasmids encoding the subunits of the desired glutamate receptors (e.g., GluN1 and GluN2A for NMDA receptors). A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recording.

-

Culture Conditions: Cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.

-

Configuration: The whole-cell patch-clamp configuration is used to measure the macroscopic currents flowing through all the ion channels on the cell membrane.

-

Solutions:

-

Extracellular Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2) and is buffered with HEPES to a pH of 7.4. Glutamate and glycine are added to this solution to activate the NMDA receptors.

-

Intracellular Solution (Pipette): Contains a different ionic composition to mimic the cytosol (e.g., high K+, low Ca2+) and is also buffered with HEPES.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with a transfected cell.

-

Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the cell membrane.

-

A brief pulse of suction ruptures the membrane patch under the pipette, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

The cell is perfused with the extracellular solution containing glutamate and glycine to elicit an inward current through the NMDA receptors.

-

Promethazine is then co-applied with the agonists at various concentrations to determine its inhibitory effect on the current.

-

-

Data Analysis: The peak amplitude of the inward current is measured in the absence and presence of promethazine. The concentration-response curve is then plotted to calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for investigating the pharmacological effects of a compound on ion channels using patch-clamp electrophysiology.

Caption: A typical experimental workflow for ion channel pharmacology.

Logical Relationship: Competitive vs. Non-Competitive Antagonism

Understanding the distinction between competitive and non-competitive antagonism is crucial for drug development. The following diagram illustrates this logical relationship in the context of the NMDA receptor.

Caption: Competitive vs. Non-competitive antagonism at the NMDA receptor.

Implications for Drug Development and Research

The identification of promethazine's activity at the NMDA receptor opens several avenues for research and development:

-

Drug Repurposing: Promethazine, an already FDA-approved drug, could be investigated for new therapeutic applications where NMDA receptor modulation is beneficial, such as in certain neurodegenerative disorders or chronic pain states.[7][8][9]

-

Mechanism of Sedation and Analgesia: The NMDA receptor antagonism likely contributes to promethazine's sedative and analgesic properties, offering a more complete understanding of its pharmacological profile.[4][5]

-

Neuroprotection: By inhibiting excessive Ca2+ influx through NMDA receptors, promethazine may offer neuroprotective effects in conditions associated with excitotoxicity, such as stroke or traumatic brain injury.[6][7][9]

-

Structure-Activity Relationship Studies: The phenothiazine scaffold of promethazine can serve as a starting point for the design of novel, more potent, and selective non-competitive NMDA receptor antagonists with improved therapeutic profiles.

Promethazine maleate, in addition to its well-established antihistaminic and anticholinergic activities, is a selective, non-competitive antagonist of the NMDA receptor. This action is characterized by a moderate potency and is mediated by a direct block of the ion channel pore. This newfound understanding of promethazine's mechanism of action not only clarifies the basis for some of its clinical effects but also presents exciting opportunities for drug repurposing and the development of novel therapeutics targeting the glutamatergic system. Further research is warranted to fully elucidate the clinical relevance of this pharmacological property.

References

- 1. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Promethazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Promethazine inhibits NMDA-induced currents - new pharmacological aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacodynamics of Promethazine Maleate in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618) maleate (B1232345), a first-generation phenothiazine (B1677639) derivative, exerts a complex and multifaceted influence on the central nervous system (CNS). While primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, its pharmacodynamic profile extends to a variety of other neurotransmitter systems, including dopaminergic, cholinergic (muscarinic), and adrenergic pathways. This diverse receptor interaction profile underpins its therapeutic applications as a sedative, antiemetic, and anxiolytic, but also contributes to its characteristic side-effect profile. This technical guide provides a comprehensive overview of the pharmacodynamics of promethazine maleate within the CNS, presenting quantitative binding data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved.

Introduction

Promethazine is a phenothiazine derivative that readily crosses the blood-brain barrier, leading to significant effects on the central nervous system.[1][2] Its clinical utility in managing conditions such as allergic reactions, nausea, vomiting, and motion sickness, as well as for sedation, is a direct consequence of its interaction with multiple receptor systems in the brain.[2][3] Understanding the intricate pharmacodynamics of promethazine is crucial for optimizing its therapeutic use and for the development of novel compounds with more selective CNS activity. This guide will delve into the molecular mechanisms of promethazine's action, providing a detailed examination of its receptor binding affinities, the experimental methodologies used to determine these properties, and the downstream signaling cascades it modulates.

Receptor Binding Affinity of Promethazine

The interaction of promethazine with various CNS receptors has been quantified through numerous in vitro studies. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide a measure of the drug's potency at these targets. A summary of these quantitative data is presented in Table 1.

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Histamine | ||||||

| H1 | [3H]Pyrilamine | Human | Radioligand Binding | 0.24 - 0.33 | 2.87 - 5.4 | [4] |

| H1 | [3H]Pyrilamine | Rat | Radioligand Binding | 1 | - | [4] |

| Dopamine (B1211576) | ||||||

| D2 | [3H]Spiperone | Human | Radioligand Binding | 260 | 100 - 779 | [4] |

| D3 | [3H]Spiperone | Human | Radioligand Binding | 190 | 559 | [4] |

| Muscarinic Acetylcholine (B1216132) | ||||||

| M1 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 3.32 | 14 | [4] |

| M2 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 21 | 45 | [4] |

| M3 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 36 | 110 | [4] |

| M4 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 13 | 41 | [4] |

| M5 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 23 | 60 | [4] |

| Adrenergic | ||||||

| α1A | [3H]Prazosin | Rat | Radioligand Binding | - | 79 | [4] |

| α1B | [3H]Prazosin | Rat | Radioligand Binding | 21 | - | [4] |

| Glutamate | ||||||

| NMDA | - | Human | Patch-clamp | - | ~20,000 | [1] |

Table 1: Quantitative Binding Affinity Data for Promethazine at CNS Receptors.

Key Signaling Pathways

Promethazine's interaction with G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. The primary pathways are dependent on the G protein subtype to which the receptor is coupled.

Histamine H1 and Muscarinic M1, M3, M5 Receptor Signaling

The histamine H1 receptor and the muscarinic M1, M3, and M5 receptors are coupled to Gq/11 proteins.[5][6][7] Antagonism of these receptors by promethazine blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8] This blockade ultimately leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[5]

Dopamine D2 and Muscarinic M2, M4 Receptor Signaling

Dopamine D2 and muscarinic M2 and M4 receptors are coupled to Gi/o proteins.[6][7][9] Promethazine's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of promethazine in the CNS.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of promethazine for a specific CNS receptor (e.g., Dopamine D2).

Protocol Details:

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., striatum for D2 receptors) from a suitable animal model (e.g., rat) on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (e.g., 100-200 µg of protein).

-

25 µL of radioligand (e.g., [3H]spiperone for D2 receptors) at a concentration near its Kd.

-

25 µL of varying concentrations of promethazine maleate or vehicle (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (B65202) (for non-specific binding).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the promethazine concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure the effect of promethazine on extracellular dopamine levels in the nucleus accumbens of a freely moving rat.

Protocol Details:

-

Surgical Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (nucleus accumbens).

-

Implant a guide cannula stereotaxically and secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period and then collect baseline dialysate samples every 20 minutes.

-

Administer promethazine maleate (e.g., intraperitoneally) and continue collecting dialysate samples.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.

-

Express the results as a percentage of the baseline dopamine levels and plot against time.

-

Elevated Plus Maze

This behavioral assay is used to assess the anxiolytic or anxiogenic effects of promethazine in rodents.

Protocol Details:

-

Experimental Setup:

-

Use a standard elevated plus maze apparatus with two open and two closed arms, elevated from the floor.

-

Ensure the testing room has controlled lighting and minimal noise.

-

Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

-

Testing Procedure:

-

Administer promethazine maleate or vehicle to the animals (e.g., 30 minutes before the test).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Use video tracking software to automatically score the behavior.

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

Total distance traveled or the number of closed arm entries can be used as a measure of general locomotor activity.

-

Compare the data from the promethazine-treated group with the vehicle-treated group using appropriate statistical tests.

-

Conclusion

The pharmacodynamic profile of promethazine maleate in the central nervous system is characterized by its high-affinity antagonism of histamine H1 receptors and its moderate to low affinity for a range of other neurotransmitter receptors, including dopamine D2, muscarinic M1-M5, and alpha-1 adrenergic receptors. This polypharmacology is responsible for its diverse therapeutic effects and its notable side-effect profile, particularly sedation and anticholinergic effects. The experimental methodologies detailed in this guide provide a framework for the continued investigation of promethazine and the development of novel CNS-active agents. A thorough understanding of its complex interactions with multiple signaling pathways is essential for both clinical practice and future drug discovery endeavors.

References

- 1. Promethazine - Wikipedia [en.wikipedia.org]

- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. SMPDB [smpdb.ca]

- 6. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. derangedphysiology.com [derangedphysiology.com]

Structural Activity Relationship of Promethazine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, is a chiral molecule administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacological properties of the racemate are well-characterized, a growing body of evidence suggests the existence of a significant structural activity relationship (SAR) for the individual enantiomers, with notable differences in their biological activities. This technical guide provides a comprehensive overview of the current understanding of the SAR of promethazine enantiomers, focusing on their synthesis, chiral separation, differential cytotoxicity, and metabolism. This document also highlights the critical need for further research to fully elucidate the stereoselective interactions of promethazine with its molecular targets.

Introduction

Promethazine exerts its therapeutic effects through the antagonism of various receptors, primarily the histamine (B1213489) H1 receptor, with additional activity at dopamine (B1211576) D2 and muscarinic M1 receptors.[1] The presence of a chiral center in its N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine structure gives rise to (R)- and (S)-enantiomers. Understanding the distinct pharmacological and toxicological profiles of each enantiomer is crucial for optimizing its therapeutic use and minimizing adverse effects. This guide synthesizes the available data on the synthesis, separation, and differential biological effects of promethazine enantiomers.

Synthesis and Chiral Separation of Promethazine Enantiomers

The evaluation of the distinct biological activities of promethazine enantiomers necessitates their preparation in high enantiomeric purity.

Chemoenzymatic Synthesis of (R)- and (S)-Promethazine

A stereodivergent chemoenzymatic synthesis route has been developed for both enantiomers of promethazine.[2][3] This method utilizes a lipase-mediated kinetic resolution of the key intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, to yield both enantiomeric forms with high enantioselectivity.[2]

Experimental Protocol: Chemoenzymatic Synthesis of Promethazine Enantiomers [2]

-

Kinetic Resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol: The racemic alcohol is subjected to lipase-mediated (e.g., Novozym 435 or Lipozyme TL IM) acylation. This results in the stereoselective acylation of one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

-

Bromination: The separated enantiomerically pure alcohols are then converted to their corresponding bromides using a brominating agent such as phosphorus tribromide (PBr₃).

-

Amination: The final step involves the nucleophilic substitution of the bromide with dimethylamine. The stereochemical outcome of this step is solvent-dependent. The reaction in toluene (B28343) proceeds primarily with an inversion of configuration, while the reaction in methanol (B129727) results in retention of configuration. This allows for the synthesis of both (R)- and (S)-promethazine from the same enantiomeric alcohol precursor.

-

Purification and Characterization: The final products are purified using standard chromatographic techniques, and their enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[2]

Chiral High-Performance Liquid Chromatography (HPLC) Separation

The separation and quantification of promethazine enantiomers are essential for both synthetic and analytical purposes. A validated HPLC method utilizing a vancomycin-bonded chiral stationary phase has been reported to achieve baseline separation of the enantiomers.[4][5]

Experimental Protocol: Chiral HPLC Separation of Promethazine Enantiomers [4][5]

-

Column: Vancomycin Chirobiotic V column (250 x 4.6 mm).

-

Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1%, by volume).

-

Flow Rate: 1 mL/min.

-

Temperature: 20°C.

-

Detection: UV at 254 nm.

-

Internal Standard: Acetyl salicylic (B10762653) acid (Aspirin).

This method has been validated for linearity, accuracy, precision, and robustness and is suitable for the quantitative determination of promethazine enantiomers in pharmaceutical formulations.[4][5]

Structural Activity Relationship at Pharmacological Targets

While promethazine is known to interact with multiple receptors, there is a significant gap in the literature regarding the specific binding affinities of the individual (R)- and (S)-enantiomers. The available quantitative data is for the racemic mixture.

Table 1: Receptor Binding Affinities of Racemic Promethazine

| Receptor | Ligand | Species | Assay Type | pKi / pIC50 | Ki / IC50 (nM) | Reference |

| Histamine H1 | Racemic Promethazine | Human | Radioligand Binding | 8.54 | 2.87 | [6] |

| Dopamine D2 | Racemic Promethazine | Human | Radioligand Binding | 7.00 | 100 | [6] |

| Muscarinic M1 | Racemic Promethazine | Human | Radioligand Binding | 8.48 | 3.32 | [6] |

Note: The lack of enantiomer-specific binding data is a major limitation in defining the precise SAR at the receptor level. Further research is imperative to determine the Ki or IC50 values for (R)- and (S)-promethazine at these and other relevant receptors.

Histamine H1 Receptor Antagonism

Promethazine is a potent antagonist at the histamine H1 receptor, which is a Gq-coupled receptor.[7] Antagonism of this receptor is responsible for its antihistaminic effects. The signaling pathway involves the inhibition of histamine-induced activation of phospholipase C (PLC), which in turn prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the downstream signaling cascade that leads to allergic and inflammatory responses.

Enantioselective Cytotoxicity

Recent studies have revealed a significant difference in the cytotoxic effects of promethazine enantiomers. Specifically, (R)-promethazine has been shown to be significantly more cytotoxic than (S)-promethazine in human neuroblastoma SH-SY5Y cells.[8] This finding underscores the importance of evaluating the biological effects of the individual enantiomers.

Table 2: Enantioselective Cytotoxicity of Promethazine in SH-SY5Y Cells

| Enantiomer | Relative Cytotoxicity | Reference |

| (R)-Promethazine | More cytotoxic | [8] |

| (S)-Promethazine | Less cytotoxic | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

The cytotoxicity of promethazine enantiomers can be assessed using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of (R)-promethazine, (S)-promethazine, and the racemic mixture for a specified period (e.g., 24, 48 hours).

-

MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) for each enantiomer and the racemate is calculated to quantify their cytotoxic potential.

Metabolism of Promethazine Enantiomers

The primary enzyme responsible for the metabolism of promethazine is cytochrome P450 2D6 (CYP2D6).[9] The main metabolic pathways include ring hydroxylation, S-oxidation, and N-demethylation.[9]

Table 3: Metabolism of Racemic Promethazine

| Metabolizing Enzyme | Metabolic Pathways | Reference |

| CYP2D6 | Ring hydroxylation, S-oxidation, N-demethylation | [9] |

Note: While CYP2D6 has been identified as the key enzyme in the metabolism of racemic promethazine, there is a lack of quantitative data (e.g., Km, Vmax) describing the stereoselective metabolism of the individual (R)- and (S)-enantiomers. Such data is essential for a complete understanding of their pharmacokinetic profiles and potential for drug-drug interactions.

Discussion and Future Directions

The available evidence strongly suggests that the enantiomers of promethazine possess distinct biological properties. The observed enantioselectivity in cytotoxicity highlights the potential for developing single-enantiomer formulations with an improved therapeutic index. However, the current understanding of the SAR of promethazine enantiomers is significantly hampered by the lack of quantitative data on their interactions with key pharmacological targets.

Key areas for future research include:

-

Determination of Enantiomer-Specific Receptor Binding Affinities: Radioligand binding studies are urgently needed to determine the Ki and/or IC50 values of (R)- and (S)-promethazine at histamine H1, dopamine D2, muscarinic M1, and other relevant receptors. This will provide a direct measure of their stereoselective interactions and form the basis of a robust SAR.

-

Investigation of Stereoselective Metabolism: In vitro studies using recombinant CYP2D6 and human liver microsomes should be conducted to determine the kinetic parameters (Km and Vmax) for the metabolism of each enantiomer. This will elucidate any differences in their pharmacokinetic profiles.

-

In Vivo Pharmacodynamic and Pharmacokinetic Studies: Preclinical in vivo studies are required to compare the pharmacodynamic effects (e.g., antihistaminic, sedative) and pharmacokinetic profiles of the individual enantiomers.

-

Elucidation of the Mechanism of Enantioselective Cytotoxicity: Further investigation is needed to understand the molecular mechanisms underlying the differential cytotoxicity of the promethazine enantiomers.

Conclusion

The structural activity relationship of promethazine enantiomers is an area of significant scientific and clinical interest. While methods for their synthesis and separation are well-established, and initial studies have demonstrated clear differences in their biological activities, a comprehensive understanding of their SAR is currently limited by a lack of quantitative data on their stereoselective interactions with pharmacological targets and metabolic enzymes. Addressing these knowledge gaps through targeted research will be crucial for the potential development of safer and more effective promethazine-based therapies.

References

- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Promethazine Maleate's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618), a first-generation antihistamine, exhibits a complex pharmacological profile characterized by its potent antagonism of the histamine (B1213489) H1 receptor and moderate affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] This interaction with mAChRs underlies its notable anticholinergic effects, contributing to both its therapeutic applications and adverse side effect profile.[2][3] This technical guide provides an in-depth analysis of the interaction between promethazine maleate (B1232345) and the five human muscarinic acetylcholine receptor subtypes (M1-M5). It includes a comprehensive summary of quantitative binding and functional data, detailed experimental protocols for assessing these interactions, and a visualization of the associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the nuanced pharmacology of promethazine and its implications for clinical use.

Quantitative Analysis of Promethazine's Affinity for Muscarinic Receptor Subtypes

Promethazine acts as a competitive antagonist at muscarinic acetylcholine receptors.[4][5] Its affinity for the different subtypes varies, which dictates its specific anticholinergic effects. The following tables summarize the available quantitative data on the binding affinity (pKi) and functional inhibition (pIC50) of promethazine for each of the five human muscarinic receptor subtypes.

| Receptor Subtype | Assay Type | Parameter | Value (pKi) | Ki (nM) | Ligand | Source |

| M1 | Radioligand Binding | pKi | 7.3 | 50.1 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M2 | Radioligand Binding | pKi | 7.92 | 12.0 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M3 | Radioligand Binding | pKi | 7.85 | 14.1 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M4 | Radioligand Binding | pKi | 7.52 | 30.2 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M5 | Radioligand Binding | pKi | 7.3 | 50.1 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| Receptor Subtype | Assay Type | Parameter | Value (pIC50) | IC50 (nM) | Ligand | Source |

| M1 | Radioligand Binding | pIC50 | 7.11 | 77.6 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M2 | Radioligand Binding | pIC50 | 7.46 | 34.7 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M3 | Radioligand Binding | pIC50 | 7.54 | 28.8 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M4 | Radioligand Binding | pIC50 | 7.21 | 61.7 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

| M5 | Radioligand Binding | pIC50 | 7.15 | 70.8 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions through distinct signaling cascades. The five subtypes are broadly categorized into two main pathways based on their G-protein coupling.

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[6] Upon activation by an agonist, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Promethazine, by acting as an antagonist at these receptors, blocks this cascade.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the dissociated Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Promethazine's antagonism at these receptors prevents the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of promethazine maleate with muscarinic acetylcholine receptors.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of promethazine for each of the five human muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of promethazine for each mAChR subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

-

Non-specific Binding Control: Atropine (B194438) (1 µM).

-

Test Compound: Promethazine maleate, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand (at a concentration near its Kd), and 50 µL of membrane suspension.

-

Non-specific Binding (NSB): 25 µL of atropine (1 µM final concentration), 25 µL of radioligand, and 50 µL of membrane suspension.

-

Competition: 25 µL of each promethazine dilution, 25 µL of radioligand, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the promethazine concentration.

-

Determine the IC50 value (the concentration of promethazine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay

This section describes two common functional assays to measure the antagonistic effect of promethazine on muscarinic receptor activation.

Objective: To determine the potency of promethazine in inhibiting agonist-induced intracellular calcium mobilization in cells expressing Gq/11-coupled mAChRs.

Materials:

-

Cells: Cell lines (e.g., CHO or HEK293) stably expressing M1, M3, or M5 receptors.

-

Agonist: Acetylcholine or carbachol.

-

Test Compound: Promethazine maleate, serially diluted.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add serial dilutions of promethazine to the wells and incubate for 15-30 minutes.

-

Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Inject a pre-determined EC80 concentration of the agonist into the wells and record the change in fluorescence over time.

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the normalized response against the logarithm of the promethazine concentration.

-

Determine the IC50 value from the resulting inhibition curve.

Objective: To determine the potency of promethazine in blocking agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled mAChRs.

Materials:

-

Cells: Cell lines (e.g., CHO or HEK293) stably expressing M2 or M4 receptors.

-

Agonist: Acetylcholine or carbachol.

-

Test Compound: Promethazine maleate, serially diluted.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or LANCE).

-

Cell Lysis Buffer.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with serial dilutions of promethazine for 15-30 minutes.

-

Stimulation: Add a mixture of forskolin and a pre-determined EC80 concentration of the agonist to the wells and incubate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Determine the cAMP concentration in each well.

-

Plot the cAMP concentration against the logarithm of the promethazine concentration.

-

Determine the IC50 value from the resulting curve.

Conclusion

Promethazine maleate demonstrates moderate antagonistic activity across all five human muscarinic acetylcholine receptor subtypes, with a slightly higher affinity for the M2 and M3 subtypes. This non-selective antagonism of mAChRs is responsible for the well-documented anticholinergic side effects associated with promethazine use. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of promethazine's interaction with muscarinic receptors is essential for optimizing its therapeutic use, predicting potential adverse effects, and guiding the development of future medications with improved selectivity and safety profiles.

References

- 1. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Promethazine - Wikipedia [en.wikipedia.org]

- 3. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Promethazine Maleate on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) maleate (B1232345), a first-generation antihistamine of the phenothiazine (B1677639) family, has long been utilized for its sedative and antiemetic properties. Emerging research, however, has illuminated its potential as a repurposed anti-cancer agent. This technical guide provides an in-depth overview of the in vitro cytotoxicity of promethazine maleate against various cancer cell lines, detailing the underlying molecular mechanisms and providing comprehensive experimental protocols for its evaluation.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of promethazine maleate has been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying its efficacy. The following table summarizes the reported IC50 values for promethazine maleate in various colorectal cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Caco-2 | Colorectal Carcinoma | 40.96 | [1] |

| HCT116 | Colorectal Carcinoma | 74.79 | [1] |

| HT29 | Colorectal Carcinoma | 27.34 | [1] |

| SW480 | Colorectal Carcinoma | 33.00 | [1] |

Table 1: IC50 values of promethazine maleate in colorectal cancer cell lines.

It is important to note that promethazine has also demonstrated potent and selective cytotoxicity against various leukemia cell types in vitro at clinically relevant concentrations, with the Philadelphia positive chronic myeloid leukemia (CML) K562 cell line being particularly sensitive.[2] However, specific IC50 values for leukemia cell lines were not explicitly available in the reviewed literature.

Mechanistic Insights: Signaling Pathways

The cytotoxic effects of promethazine maleate in cancer cells are primarily attributed to its modulation of key signaling pathways, leading to the induction of apoptosis and autophagy.

Inhibition of the PI3K/AKT/mTOR Pathway

In colorectal cancer cells, promethazine has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis.[3][4] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, promethazine effectively disrupts essential cellular processes required for cancer cell survival.

Activation of the AMPK Pathway

In leukemia cells, promethazine triggers cytotoxicity through the activation of AMP-activated protein kinase (AMPK) and the concurrent inhibition of the PI3K/AKT/mTOR pathway.[2][5] AMPK is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes. This activation, in concert with PI3K/AKT/mTOR inhibition, leads to autophagy-associated apoptosis.[2][5]

Experimental Protocols

To facilitate further research into the cytotoxic effects of promethazine maleate, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Promethazine maleate stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment: The following day, treat the cells with serial dilutions of promethazine maleate. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (typically provided with Annexin V kits)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with promethazine maleate for the desired time, harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like promethazine maleate.

Conclusion

The existing body of research strongly suggests that promethazine maleate possesses significant in vitro cytotoxic activity against various cancer cell lines, particularly those of colorectal and leukemic origin. Its mechanism of action, involving the modulation of the PI3K/AKT/mTOR and AMPK signaling pathways, presents a compelling rationale for its potential as a repurposed anti-cancer therapeutic. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the anti-neoplastic properties of promethazine maleate and to aid in the development of novel cancer treatment strategies. Further research is warranted to expand the quantitative cytotoxicity data across a broader range of cancer cell lines and to further elucidate the intricate molecular mechanisms underlying its anti-cancer effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Promethazine Maleate: An In-depth Technical Guide on its In Vitro Effects on Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.